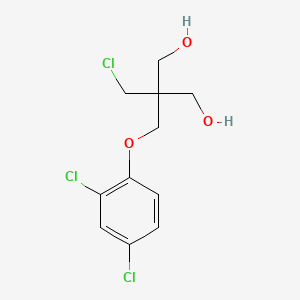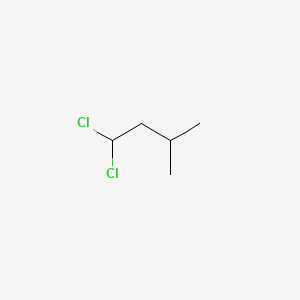![molecular formula C14H21ClO2 B14744006 2-[2-(2-Chloroethoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene CAS No. 2287-33-4](/img/structure/B14744006.png)
2-[2-(2-Chloroethoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-Chloroethoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene is an organic compound with a complex structure. It is commonly used as a solvent and intermediate in various organic synthesis reactions. This compound is known for its unique chemical properties and versatility in industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-[2-(2-Chloroethoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene involves several steps:
Reaction of Ethanol with Chloroethanol: This step produces 2-chloroethanol.
Reaction of 2-Chloroethanol with Ethanol: This step results in the formation of 2-[2-(2-Chloroethoxy)ethoxy]ethanol.
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of large-scale reactors and controlled environments to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(2-Chloroethoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
2-[2-(2-Chloroethoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene has a wide range of applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis reactions.
Biology: Employed in the synthesis of modified oligonucleotides and other biomolecules.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[2-(2-Chloroethoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene involves its interaction with various molecular targets and pathways. It can act as a nucleophile or electrophile, depending on the reaction conditions. The compound’s effects are mediated through its ability to form covalent bonds with other molecules, leading to changes in their chemical structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[2-(2-Chloroethoxy)ethoxy]ethanol: A similar compound with a slightly different structure and properties.
Bis[2-(2-chloroethoxy)ethyl] ether: Another related compound used in similar applications.
Uniqueness
2-[2-(2-Chloroethoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene is unique due to its specific chemical structure, which imparts distinct properties such as solubility, reactivity, and stability. These characteristics make it particularly valuable in various industrial and research applications.
Propriétés
Numéro CAS |
2287-33-4 |
|---|---|
Formule moléculaire |
C14H21ClO2 |
Poids moléculaire |
256.77 g/mol |
Nom IUPAC |
2-[2-(2-chloroethoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene |
InChI |
InChI=1S/C14H21ClO2/c1-11(2)13-5-4-12(3)10-14(13)17-9-8-16-7-6-15/h4-5,10-11H,6-9H2,1-3H3 |
Clé InChI |
KVOWTDRESFHSTG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C(C)C)OCCOCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-chloro-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline](/img/structure/B14743982.png)




